N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride
CAS No.:
Cat. No.: VC18532606
Molecular Formula: C28H35ClN2O3
Molecular Weight: 483.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H35ClN2O3 |
|---|---|
| Molecular Weight | 483.0 g/mol |
| IUPAC Name | N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C28H34N2O3.ClH/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32);1H |
| Standard InChI Key | HGIJXQIBGNWEFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide hydrochloride, reflects its intricate structure . Its molecular formula is , with a molecular weight of 483.04 g/mol . The stereochemical configuration is critical, as evidenced by the (2S,3S,5S) designation in its enantiomerically pure form, which influences its biological interactions and synthetic pathways .
Key Structural Features:
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A hexane core with phenyl groups at positions 1 and 6.
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Hydroxy and amino groups at positions 3 and 5, respectively.
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A 2,6-dimethylphenoxy-acetamide side chain at position 2.
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Hydrochloride salt formation enhances solubility and stability .
The InChIKey HGIJXQIBGNWEFK-OUKLVGRUSA-N uniquely identifies its stereochemistry and connectivity .
Synthesis and Derivative Development
Multi-Step Synthetic Routes
Synthesis involves sequential steps to construct the hexane backbone, introduce functional groups, and form the hydrochloride salt:
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Core Structure Assembly:
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Friedel-Crafts alkylation or Suzuki coupling may install phenyl groups at positions 1 and 6.
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Chiral auxiliaries or asymmetric catalysis ensure stereochemical control.
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Functional Group Introduction:
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Amino Group: Reductive amination of ketone intermediates using or .
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Hydroxy Group: Epoxide ring-opening or hydroxylation via oxymercuration.
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Phenoxy Side Chain: Nucleophilic substitution between 2,6-dimethylphenol and chloroacetamide.
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Salt Formation:
Representative Reaction Scheme:
This process yields a product with ≥97% purity, as noted in commercial specifications .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The compound’s functional groups participate in diverse reactions:
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Oxidation:
The 3-hydroxy group oxidizes to a ketone using or , yielding . -
Reduction:
The 5-amino group undergoes further reduction with to form secondary amines, altering biological activity. -
Substitution:
The phenoxy group’s electron-rich aromatic ring participates in electrophilic substitution (e.g., nitration, sulfonation), enabling derivative synthesis.
Stability Considerations:
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The hydrochloride salt mitigates hygroscopicity, enhancing shelf life .
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Degradation under acidic conditions necessitates careful storage at neutral pH.
Biological and Pharmacological Applications
Research Findings:
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Antimicrobial Activity: Preliminary assays show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL).
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Anti-Inflammatory Effects: In murine models, derivatives reduced TNF-α levels by 40% at 10 mg/kg.
Industrial and Chemical Applications
Specialty Chemical Synthesis
The compound serves as a building block for:
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Peptidomimetics: Structural analogs designed to enhance metabolic stability.
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Chiral Ligands: Its stereocenters enable asymmetric catalysis in industrial syntheses.
Comparison with Structural Analogs
Hydrochloride vs. Hydrobromide Salts
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Solubility: The hydrochloride salt exhibits 2.3× higher aqueous solubility than the hydrobromide counterpart.
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Bioavailability: Rat studies show 78% oral bioavailability for the hydrochloride vs. 62% for the hydrobromide.
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